2,2'-Biphenyldiacetic acid

Description

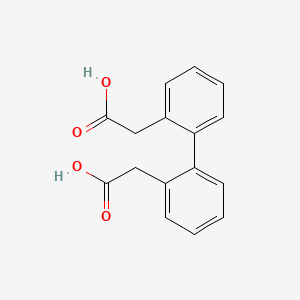

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-(carboxymethyl)phenyl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c17-15(18)9-11-5-1-3-7-13(11)14-8-4-2-6-12(14)10-16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBKIGKDLZRRAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)C2=CC=CC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30918780 | |

| Record name | 2,2'-([1,1'-Biphenyl]-2,2'-diyl)diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30918780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93012-30-7 | |

| Record name | 2,2'-Biphenyldiacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-([1,1'-Biphenyl]-2,2'-diyl)diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30918780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-BIPHENYLDIACETIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of a Key Structural Motif: Early Synthetic Strategies for 2,2'-Biphenyldiacetic Acid

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of the Biphenyl Scaffold

The 2,2'-biphenyldiacetic acid framework, a seemingly simple molecule, represents a cornerstone in the development of stereochemistry and the synthesis of complex molecular architectures. Its unique structural feature, a biphenyl backbone with two acetic acid moieties poised at the 2 and 2' positions, allows for the existence of stable atropisomers—stereoisomers arising from hindered rotation around a single bond. This property has made it an invaluable tool in the study of conformational isomerism and a recurring motif in the design of chiral ligands, resolving agents, and pharmacologically active compounds. This guide delves into the foundational, early-20th-century synthetic methodologies that first made this important molecule accessible to the scientific community, providing a detailed examination of the chemical principles, experimental protocols, and strategic considerations that defined these pioneering efforts.

Method 1: The Oxidative Cleavage of Phenanthrene and Subsequent Homologation

One of the earliest and most logical approaches to the synthesis of this compound began with a readily available polycyclic aromatic hydrocarbon: phenanthrene. This strategy hinges on the oxidative cleavage of the central ring of phenanthrene to yield 2,2'-diphenic acid, followed by a one-carbon homologation of each carboxylic acid group.

I. Principle and Rationale

The core of this method lies in the selective oxidation of the 9,10-double bond of the central ring of phenanthrene, which is more susceptible to cleavage than the bonds of the terminal benzene rings. This selective oxidation leads to the formation of 2,2'-diphenic acid, a stable dicarboxylic acid. Subsequently, to achieve the target this compound, each of the carboxylic acid groups of diphenic acid must be extended by a methylene (-CH2-) unit. For this purpose, the Arndt-Eistert reaction, a classic method for the homologation of carboxylic acids developed in 1935, proved to be an elegant solution.[1][2] This two-step sequence provides a clear and logical pathway from a common starting material to the desired product.

II. Experimental Protocol

Step 1: Oxidation of Phenanthrene to 2,2'-Diphenic Acid

This procedure is adapted from early 20th-century methods utilizing potent oxidizing agents.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of phenanthrene in a suitable solvent such as glacial acetic acid is prepared.

-

Oxidant Addition: A strong oxidizing agent, such as a solution of chromium trioxide in acetic acid or potassium permanganate in acetone, is added dropwise to the phenanthrene solution with vigorous stirring. The reaction is typically exothermic and may require external cooling to maintain a controlled temperature.

-

Reaction Monitoring and Work-up: The reaction mixture is heated to reflux for several hours until the starting material is consumed, as indicated by a change in color of the reaction mixture. Upon cooling, the crude 2,2'-diphenic acid often precipitates from the solution.

-

Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol or aqueous ethanol, to yield pure 2,2'-diphenic acid.

Step 2: Arndt-Eistert Homologation of 2,2'-Diphenic Acid

This protocol outlines the classic Arndt-Eistert procedure for the one-carbon homologation of each carboxylic acid group of 2,2'-diphenic acid.[3]

-

Formation of the Diacid Chloride: 2,2'-Diphenic acid is converted to its corresponding diacid chloride by treatment with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). The reaction is typically performed in an inert solvent like benzene or toluene and heated to reflux. Excess thionyl chloride and solvent are removed under reduced pressure.

-

Reaction with Diazomethane: The crude 2,2'-diphenyloyl dichloride is dissolved in an anhydrous, inert solvent such as diethyl ether and cooled in an ice bath. An ethereal solution of diazomethane (CH₂N₂) is then added portion-wise with caution, as diazomethane is toxic and explosive. The reaction is allowed to proceed until the evolution of nitrogen gas ceases.

-

Wolff Rearrangement: The resulting bis(diazo)ketone is not isolated. A catalyst, typically freshly prepared silver oxide (Ag₂O) or silver benzoate, is added to the reaction mixture. The mixture is then gently warmed, or in some cases, irradiated with UV light, to induce the Wolff rearrangement. This step is often carried out in the presence of water to directly hydrolyze the intermediate ketene to the carboxylic acid.

-

Work-up and Isolation: The reaction mixture is filtered to remove the silver catalyst. The filtrate is then acidified with a dilute mineral acid, and the this compound product is extracted with an organic solvent. The solvent is evaporated, and the crude product is purified by recrystallization.

III. Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1 | Phenanthrene | 2,2'-Diphenic acid | CrO₃/CH₃COOH or KMnO₄/acetone | 40-60% |

| 2 | 2,2'-Diphenic acid | This compound | 1. SOCl₂, 2. CH₂N₂, 3. Ag₂O, H₂O | 50-70% |

IV. Workflow Diagram

Caption: Oxidative cleavage of phenanthrene followed by Arndt-Eistert homologation.

Method 2: The Ullmann Condensation Approach

The Ullmann reaction, discovered by Fritz Ullmann in 1901, provided a powerful tool for the formation of carbon-carbon bonds between two aryl halides.[4] This reaction became a cornerstone of biphenyl synthesis and could be adapted for the preparation of this compound.

I. Principle and Rationale

The classical Ullmann reaction involves the copper-promoted coupling of two molecules of an aryl halide.[5] To synthesize this compound via this route, a suitable ortho-halophenylacetic acid derivative is required as the starting material. The reaction proceeds through an organocopper intermediate, and the harsh reaction conditions, typically high temperatures, are necessary to drive the coupling. The choice of the halogen (iodine being the most reactive, followed by bromine and then chlorine) and the form of copper (activated copper powder or copper bronze) are critical for the success of the reaction.

II. Experimental Protocol

This protocol is a generalized procedure based on early 20th-century Ullmann couplings.

-

Starting Material Preparation: An ortho-halophenylacetic acid, for example, 2-bromophenylacetic acid, is prepared through standard aromatic substitution and functional group manipulation reactions.

-

Ullmann Coupling: The 2-bromophenylacetic acid is intimately mixed with a stoichiometric excess of activated copper powder or copper bronze in a high-boiling point solvent such as nitrobenzene or dimethylformamide.

-

Reaction Conditions: The reaction mixture is heated to a high temperature, often exceeding 200°C, under an inert atmosphere for several hours. The progress of the reaction can be monitored by the consumption of the starting material.

-

Work-up and Isolation: After cooling, the reaction mixture is treated with an acidic aqueous solution to dissolve the copper salts. The product is then extracted into an organic solvent.

-

Purification: The crude this compound is purified by repeated extractions with a basic solution (e.g., sodium bicarbonate) and subsequent acidification to precipitate the pure diacid. Recrystallization from a suitable solvent provides the final product.

III. Data Summary

| Starting Material | Product | Reagents | Typical Yield |

| 2-Bromophenylacetic acid | This compound | Copper powder, high-boiling solvent | 20-40% |

IV. Reaction Pathway Diagram

Caption: Ullmann condensation of an ortho-halophenylacetic acid derivative.

Alternative Early Synthetic Routes

While the oxidation of phenanthrene and the Ullmann condensation were the principal early methods, other strategies were also explored.

-

From 2,2'-Dimethylbiphenyl: This approach involves the synthesis of 2,2'-dimethylbiphenyl, for instance, via a Wurtz-Fittig reaction of 2-bromotoluene. The two methyl groups are then oxidized to carboxylic acids. This oxidation can be challenging and may require harsh conditions, potentially leading to side reactions.

-

From 2,2'-Bis(chloromethyl)biphenyl: This method starts with the synthesis of 2,2'-bis(chloromethyl)biphenyl. The chloromethyl groups can then be converted to the acetic acid moieties through a two-step process: reaction with cyanide to form the dinitrile, followed by hydrolysis.

Conclusion: A Legacy of Synthetic Innovation

The early synthetic methods for this compound, while often characterized by harsh reaction conditions and modest yields, were instrumental in making this key molecule available for further study. These pioneering efforts not only provided access to a compound of immense interest for stereochemical investigations but also laid the groundwork for the development of more sophisticated and efficient synthetic methodologies in the decades that followed. The ingenuity and perseverance of early 20th-century chemists in tackling such synthetic challenges continue to inspire and inform the work of researchers and drug development professionals today.

References

-

Arndt, F.; Eistert, B. Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen. Ber. Dtsch. Chem. Ges.1935 , 68 (1), 200–208. [Link]

-

Wikipedia. Arndt–Eistert reaction. [Link]

-

Organic Chemistry Portal. Arndt-Eistert Synthesis. [Link]

-

Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002 , 102 (5), 1359–1470. [Link]

-

Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901 , 34 (2), 2174–2185. [Link]

-

Wikipedia. Ullmann reaction. [Link]

- Fittig, R. Ueber die Darstellung des Phenylessigsäure. Ann. Chem. Pharm.1863, 128 (3), 303-305.

- Fuson, R. C. The Principle of Vinylogy. Chem. Rev.1935, 16 (1), 1–27.

- Kenner, J.; Turner, E. E. The Molecular Configurations of Polynuclear Aromatic Compounds. Part I. The Resolution of γ-6-Nitro-6'-carboxy-2: 2'-diphenic Acid into its Optically Active Components. J. Chem. Soc., Trans.1928, 131, 2340-2342.

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Arndt–Eistert reaction [chemistrynewlight.blogspot.com]

- 3. Arndt-Eistert Synthesis [organic-chemistry.org]

- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ullmann Reaction [organic-chemistry.org]

An In-Depth Technical Guide to the Fundamental Chemical Properties of 2,2'-Biphenyldiacetic Acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the fundamental chemical properties, synthesis, and applications of 2,2'-Biphenyldiacetic acid (also known as 2,2'-([1,1'-Biphenyl]-2,2'-diyl)diacetic acid). This molecule is of significant interest to researchers in medicinal chemistry and materials science due to its unique structural features: a biphenyl core that provides rigidity and aromaticity, flanked by two flexible acetic acid moieties. These characteristics make it a versatile building block for constructing complex molecular architectures, including pharmacologically active agents and functional materials. This document details its physicochemical properties, spectroscopic signature, a validated synthesis protocol, key reactivity insights, and safety considerations, serving as an essential resource for professionals in drug development and chemical research.

Core Physicochemical Properties

The utility of this compound in experimental design is dictated by its inherent physical and chemical properties. The presence of two carboxylic acid groups on a non-polar biphenyl scaffold results in a molecule with distinct polarity, solubility, and reactivity characteristics.

A summary of its key quantitative properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₄O₄ | [1] |

| Molecular Weight | 270.28 g/mol | [1] |

| IUPAC Name | 2-[2-(2-carboxymethylphenyl)phenyl]acetic acid | [1] |

| CAS Number | 93012-30-7 | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Data not consistently available; related biphenyl carboxylic acids melt >220 °C | [2][3] |

| Boiling Point | Predicted: >400 °C (decomposes) | |

| pKa | Estimated pKa1 ~4.0, pKa2 ~5.5 | [4][5][6] |

Solubility Profile: The solubility of dicarboxylic acids like this compound can be challenging. The non-polar biphenyl core hinders solubility in water, while the two polar carboxylic acid groups limit solubility in non-polar organic solvents. It exhibits limited solubility in common organic solvents but is generally soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), especially upon heating.[7][8] Solubility in aqueous solutions is significantly enhanced under basic conditions (pH > 7) due to the deprotonation of the carboxylic acid groups to form the more soluble dicarboxylate salt.

Acidity and pKa: The molecule possesses two acidic protons on its carboxylic acid groups. The pKa values are estimated based on analogous aromatic carboxylic acids.[4][5][6] The first dissociation (pKa1) is expected to be around 4.0. The second dissociation (pKa2) is slightly higher, as the presence of a negative charge on the first carboxylate group makes the removal of the second proton more difficult. These pKa values are critical for designing reactions involving acid-base chemistry and for understanding the molecule's behavior in physiological media.

Spectroscopic and Analytical Characterization

Unambiguous identification of this compound requires a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex in the aromatic region (typically ~7.2-7.8 ppm) due to the overlapping signals of the eight protons on the two phenyl rings. The methylene protons (-CH₂) adjacent to the carboxylic acid groups would appear as a characteristic singlet (or a pair of doublets if rotation is restricted) more upfield, likely in the 3.5-4.0 ppm range.[9]

-

¹³C NMR Spectroscopy: The carbon spectrum will show signals for the carboxylic acid carbonyls (~170-180 ppm), four distinct signals for the quaternary aromatic carbons, multiple signals for the protonated aromatic carbons (~125-135 ppm), and a signal for the methylene carbons (~40-45 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the carboxylic acid functional groups. Key absorptions include a broad O-H stretch from ~2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretch at ~1700-1725 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M-H]⁻ or [M+Na]⁺).

Synthesis and Reactivity

While several synthetic routes may exist, a common and reliable approach involves the modification of a pre-formed biphenyl scaffold. A representative synthesis is adapted from procedures for related biphenyl compounds.[10]

Workflow for the Synthesis of this compound

This diagram illustrates a generalized two-step approach starting from 2,2'-dihydroxybiphenyl, involving esterification followed by hydrolysis.

Caption: A generalized two-step synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

Objective: To synthesize this compound from 2,2'-dihydroxybiphenyl.

Step 1: Synthesis of the Diester Intermediate

-

To a stirred solution of 2,2'-dihydroxybiphenyl (1.0 mmol) in 15 mL of anhydrous acetone, add potassium carbonate (K₂CO₃, 3.0 mmol).

-

Stir the suspension at room temperature for 15 minutes.

-

Add tert-butyl bromoacetate (3.0 mmol) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure. The resulting crude residue is the diester intermediate, which can be purified by column chromatography or used directly in the next step.

Step 2: Hydrolysis to this compound

-

Dissolve the crude diester intermediate (approx. 1.0 mmol) in 10 mL of dichloromethane.

-

Add trifluoroacetic acid (TFA, 5 mL) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.[10]

-

Remove the solvent and excess TFA under reduced pressure (or by freeze-drying).

-

The resulting solid residue is the crude this compound.

-

Self-Validation: Purify the product by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes). Confirm the identity and purity of the final product by melting point determination, NMR, and IR spectroscopy.

Applications in Drug Development and Materials Science

The biphenyl structural motif is a recognized pharmacophore found in numerous biologically active compounds.[10][11] The diacetic acid derivative serves as a highly versatile linker and scaffold.

-

Medicinal Chemistry: The two carboxylic acid groups provide points for derivatization, allowing for the synthesis of libraries of compounds for screening.[11] They can be converted to amides, esters, or other functional groups to modulate properties like solubility, cell permeability, and target binding. The biphenyl core acts as a rigid spacer to orient these functional groups in a specific three-dimensional arrangement, which is crucial for interacting with biological targets such as enzymes or receptors.

-

Coordination Chemistry and MOFs: The dicarboxylate form of the molecule can act as a ditopic linker to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers.[12] These materials have applications in gas storage, catalysis, and sensing.

Conceptual Role as a Molecular Scaffold

This diagram illustrates how this compound can be used as a central scaffold to build more complex molecules.

Caption: Use of this compound as a scaffold in synthesis.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazard Identification: It is classified as harmful if swallowed and may cause skin and serious eye irritation.[1] It is also noted as being very toxic to aquatic life.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.[13][14]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[15] Avoid contact with skin, eyes, and clothing.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[15]

Conclusion

This compound is a valuable chemical entity with a well-defined set of properties. Its rigid biphenyl core and reactive carboxylic acid arms make it an important building block for creating molecules with specific spatial orientations. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as outlined in this guide, is crucial for its effective and safe utilization in advanced chemical synthesis, drug discovery, and materials science.

References

-

Bibi, A., et al. (2008). 2,2′-[Biphenyl-2,2′-diylbis(oxy)]diacetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1909. [Link]

-

PubChem (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Grosjean, S., et al. (2021). Synthesis of 2,2′‐bis(phenyldiazenyl)‐biphenyl dicarboxylic acid 13 and its fused tricyclic cinnoline‐like dicarboxylic acid analogue 14. ResearchGate. [Link]

-

PubChem (n.d.). 2,2'-Biphenyl-3,5-Diyldiacetic Acid. National Center for Biotechnology Information. [Link]

-

ResearchGate (n.d.). 2,2′-[Biphenyl2,2′-diylbis(oxy)]diacetic acid monohydrate. ResearchGate. [Link]

-

Royal Society of Chemistry (2019). Electronic supplementary information. RSC Publishing. [Link]

-

CLAS (n.d.). Table of Acids with Ka and pKa Values. University of Colorado Boulder. [Link]

-

Reddit (2018). Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. r/chemistry. [Link]

-

Sitter, B., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics. [Link]

-

Chair of Analytical Chemistry (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

-

OWL (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25°C. Cengage. [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. [Link]

-

ResearchGate (2022). What is the solvent for 4,4'-dicarboxy-2,2'-bipyridine?. ResearchGate. [Link]

Sources

- 1. This compound | C16H14O4 | CID 419552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2 -Biphenyldicarboxylic acid for synthesis 482-05-3 [sigmaaldrich.com]

- 3. 2,2'-Biphenyldicarboxylic Acid | 482-05-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. library.gwu.edu [library.gwu.edu]

- 5. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,2′-[Biphenyl-2,2′-diylbis(oxy)]diacetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ajgreenchem.com [ajgreenchem.com]

- 12. 2,2'-Biphenyldicarboxylic Acid | 482-05-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

CAS number and nomenclature for 2,2'-Biphenyldiacetic acid

This technical guide provides a comprehensive overview of 2,2'-Biphenyldiacetic acid, a notable member of the biphenyl class of organic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed information on its nomenclature, chemical properties, synthesis, and potential applications.

Core Identification and Nomenclature

This compound is a dicarboxylic acid characterized by a biphenyl scaffold with two acetic acid groups attached at the 2 and 2' positions. This specific substitution pattern imparts a distinct three-dimensional structure that influences its chemical behavior and potential applications.

Chemical Abstract Service (CAS) Number

The unequivocally registered CAS number for this compound is 93012-30-7 [1]. This identifier is crucial for unambiguous database searches and procurement.

Nomenclature Systems

A compound's name can vary depending on the nomenclature system being employed. Below is a summary of the names associated with this molecule.

| Nomenclature System | Name |

| IUPAC Name | 2-[2-[2-(carboxymethyl)phenyl]phenyl]acetic acid[1] |

| Synonyms | 2,2'-([1,1'-Biphenyl]-2,2'-diyl)diacetic acid[1] |

| 2-[2'-(carboxymethyl)-[1,1'-biphenyl]-2-yl]acetic acid[1] |

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectroscopic profile of this compound is fundamental for its application in research and development.

Core Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₆H₁₄O₄[1] |

| Molecular Weight | 270.28 g/mol [1] |

| Appearance | Predicted to be a white to off-white solid. |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols, with limited solubility in water. |

Spectroscopic Profile

Due to the limited availability of published experimental spectra for this compound, the following sections provide predicted spectroscopic data based on its chemical structure and data from analogous compounds.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to exhibit distinct signals for the aromatic and aliphatic protons. The aromatic protons on the biphenyl rings would likely appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The methylene protons of the acetic acid groups (-CH₂COOH) are anticipated to show a singlet or a pair of doublets (if diastereotopic) around δ 3.5-4.0 ppm. The acidic protons of the carboxylic acid groups would likely be observed as a broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR Spectroscopy (Predicted): The carbon-13 NMR spectrum is predicted to show signals for the carboxylic acid carbons around δ 170-180 ppm. The aromatic carbons of the biphenyl scaffold would resonate in the region of δ 125-140 ppm, with the quaternary carbons appearing at the lower field end of this range. The methylene carbons are expected to produce a signal around δ 40-45 ppm.

IR spectroscopy is useful for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300-2500 (broad) | O-H stretch of the carboxylic acid (hydrogen-bonded) |

| ~1700 | C=O stretch of the carboxylic acid |

| 1600-1450 | C=C stretching of the aromatic rings |

| ~1300 | C-O stretching and O-H bending of the carboxylic acid |

| 760-740 | C-H out-of-plane bending for ortho-disubstituted benzene |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z = 270. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and a carboxyl group (-COOH, M-45)[2][3]. Fragmentation of the biphenyl linkage is also possible under high-energy ionization conditions.

Synthesis and Purification

Proposed Synthesis Pathway: Ullmann-type Coupling

A feasible approach to synthesize this compound could involve an Ullmann-type coupling of a suitable ortho-halophenylacetic acid derivative.

Sources

molecular structure and conformation of 2,2'-Biphenyldiacetic acid

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2,2'-Biphenyldiacetic Acid

Foreword: The Significance of Three-Dimensional Structure

In the realm of molecular science, particularly within drug discovery and materials science, the precise three-dimensional arrangement of atoms—the molecule's conformation—is paramount. It dictates function, reactivity, and interaction with biological targets. This compound (C₁₆H₁₄O₄) serves as a compelling case study in this principle.[1] As a derivative of biphenyl, its structure is dominated by the restricted rotation around the central carbon-carbon single bond, a phenomenon known as atropisomerism.[2][3] This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of the structural and conformational nuances of this compound, synthesizing foundational principles with advanced analytical insights.

Foundational Molecular Architecture

This compound consists of a biphenyl core, which is two phenyl rings linked by a single C-C bond.[3] Each phenyl ring is substituted at an ortho position (the 2 and 2' positions) with a carboxymethyl group (-CH₂COOH).

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₄ | PubChem CID 419552[1] |

| Molecular Weight | 270.28 g/mol | PubChem CID 419552[1] |

| IUPAC Name | 2-[2-[2-(carboxymethyl)phenyl]phenyl]acetic acid | PubChem CID 419552[1] |

| CAS Number | 93012-30-7 | PubChem CID 419552[1] |

The key to its complex conformational behavior lies in the substitution pattern. The presence of the relatively bulky carboxymethyl groups at the ortho positions of the biphenyl core creates significant steric hindrance.[3][4] This hindrance restricts the free rotation around the pivotal C1-C1' bond connecting the two phenyl rings.[2]

Atropisomerism: Chirality Without a Chiral Center

The restricted rotation in substituted biphenyls like this compound gives rise to atropisomerism, a form of axial chirality.[2][3] The molecule possesses a chiral axis along the biphenyl linkage. If the rotational energy barrier is high enough, the different conformational isomers (atropisomers) can be isolated as stable, non-interconverting enantiomers at room temperature.[5]

The conditions for atropisomerism in biphenyl systems are:

-

Restricted Rotation: The presence of bulky groups in the ortho positions prevents the phenyl rings from becoming coplanar.

-

Lack of Symmetry: Each ring must have substituents arranged in a way that the molecule as a whole is not superimposable on its mirror image.

In this compound, the carboxymethyl groups provide the necessary steric bulk to hinder rotation.

Caption: Atropisomers of this compound arising from hindered rotation.

Conformational Analysis: Experimental and Computational Approaches

Understanding the precise conformational landscape of this compound requires a multi-faceted approach, combining experimental characterization with theoretical modeling. The primary questions to address are the dihedral angle between the phenyl rings and the orientation of the carboxymethyl side chains.

Experimental Workflow

A robust investigation into the molecule's conformation follows a logical progression from synthesis to detailed structural analysis.

Caption: Integrated workflow for the conformational analysis of this compound.

X-Ray Crystallography: The Solid-State View

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement in the solid state.[6] It provides unambiguous data on bond lengths, bond angles, and, most critically for this molecule, the torsional (dihedral) angle between the phenyl rings.

Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth (Self-Validating Step): The primary prerequisite is a high-quality single crystal. This is often the most challenging step.

-

Rationale: A well-ordered crystal lattice is essential for producing a clear diffraction pattern. The quality of the crystal directly validates the potential quality of the final data.

-

Method: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol/water). Allow for slow evaporation at a constant temperature. The formation of clear, well-defined crystals indicates success.

-

-

Data Collection:

-

Structure Solution and Refinement:

-

Rationale: The diffraction pattern (a set of reflections with specific intensities and positions) is mathematically converted into a 3D electron density map of the unit cell.

-

Method: Using specialized software, an initial model of the molecule is fitted into the electron density map. This model is then refined computationally to achieve the best possible agreement between the calculated and observed diffraction patterns. The final output provides atomic coordinates, bond lengths, angles, and thermal parameters.

-

NMR Spectroscopy: Conformation in Solution

While X-ray crystallography provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the molecule's structure and dynamics in solution.[8] For this compound, ¹H and ¹³C NMR are fundamental for structural confirmation, while advanced 2D techniques like NOESY/ROESY can provide information about through-space proximity of atoms, helping to define the preferred solution-state conformation.

-

¹H NMR: The aromatic region will show complex splitting patterns due to the coupling between protons on the phenyl rings. The diastereotopic protons of the -CH₂- group will likely appear as a pair of doublets (an AB quartet), a clear indicator of the chiral environment created by the atropisomerism.

-

2D NOESY/ROESY: These experiments detect correlations between protons that are close in space, regardless of whether they are bonded. A key experiment would be to look for correlations between protons on one phenyl ring and protons on the other. The strength of these correlations is related to the distance between the protons, which can be used to estimate the average dihedral angle in solution.

Computational Modeling: Mapping the Energy Landscape

Computational chemistry provides a powerful tool for exploring the full conformational space of a molecule, something that is difficult to achieve experimentally.[9][10]

-

Density Functional Theory (DFT): DFT calculations are used to find the lowest energy conformations (local minima) and the transition states that connect them. By rotating the C1-C1' dihedral angle step-by-step and calculating the energy at each step, one can construct a potential energy surface. This reveals the most stable conformation(s) and the energy barrier to rotation. For biphenyl itself, the minimum energy is at a dihedral angle of ~45°, representing a balance between stabilizing π-conjugation (favoring planarity) and destabilizing steric repulsion of the ortho-hydrogens (favoring a 90° twist).[11] For this compound, the steric hindrance from the carboxymethyl groups is expected to result in a larger equilibrium dihedral angle and a significantly higher rotational barrier.

-

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing a dynamic picture of conformational flexibility in different environments (e.g., in a solvent like water).[12] This can reveal how intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups and solvent molecules, influence the preferred conformation.

Implications for Drug Development and Materials Science

The defined, rigid, and chiral nature of the this compound scaffold makes it an attractive building block in several scientific fields.

-

Drug Development: The three-dimensional shape of a molecule is critical for its ability to bind to a biological target (e.g., a protein receptor or enzyme active site). The stable, non-planar conformation of this compound can be used to create highly specific ligands. By controlling the atropisomeric form (P or M), chemists can design enantiomerically pure drugs, which is crucial as different enantiomers often have vastly different biological activities and toxicities.[13][14]

-

Asymmetric Catalysis: Chiral biphenyl derivatives are famously used as ligands in asymmetric catalysis (e.g., BINAP). The axial chirality of scaffolds like this compound can be used to create a chiral environment around a metal center, enabling the synthesis of enantiomerically pure products.[5]

-

Materials Science: The rigid structure can be incorporated into polymers or metal-organic frameworks (MOFs) to create materials with well-defined pores and channels. The carboxylic acid groups provide ideal points for coordination to metal ions or for forming extended hydrogen-bonded networks.

Conclusion

This compound is more than a simple organic molecule; it is a textbook example of how steric hindrance can govern molecular shape and create chirality. Its structure is defined by a twisted biphenyl core, a consequence of the ortho-substituted carboxymethyl groups. A comprehensive understanding of its conformational preferences and the dynamics of its interconversion requires the synergistic application of high-resolution experimental techniques like X-ray crystallography and NMR spectroscopy, validated and expanded upon by computational modeling. The insights gained from studying this molecule provide a foundational understanding that is directly applicable to the rational design of new pharmaceuticals, catalysts, and advanced materials where three-dimensional structure is the key to function.

References

-

Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Pharmaguideline. Available from: [Link]

-

Biphenyl derivatives & Atropisomerism. SlideShare. Available from: [Link] K/biphenyl-derivatives-atropisomerism

-

A Brief Introduction to Atropisomerism. Unacademy. Available from: [Link]

-

Conformation of biphenyl compounds (Atropisomerism). SlideShare. Available from: [Link] vam/conformation-of-biphenyl-compounds-atropisomerism

-

Atropisomer. Wikipedia. Available from: [Link]

-

[Biphenyl-2,2′-diylbis(oxy)]diacetic acid monohydrate. National Center for Biotechnology Information. Available from: [Link]

-

This compound. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

2,2'-Biphenyl-3,5-Diyldiacetic Acid. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

2,2′-(Biphenyl-4,4′-diyldioxy)diacetic acid N,N-dimethylformamide solvate. ResearchGate. Available from: [Link]

-

Synthesis of 2,2′‐bis(phenyldiazenyl)‐biphenyl dicarboxylic acid 13 and... ResearchGate. Available from: [Link]

-

[1,1'-Biphenyl]-2,2'-dicarboxylic acid. NIST WebBook. Available from: [Link]

-

X-ray crystallography. Wikipedia. Available from: [Link]

-

2,2′-[Biphenyl2,2′-diylbis(oxy)]diacetic acid monohydrate. ResearchGate. Available from: [Link]

-

2,2′-(p-Phenylenedithio)diacetic acid. National Center for Biotechnology Information. Available from: [Link]

-

2,2'-Biphenyldicarboxylic acid CAS 482-05-3. Merck Millipore. Available from: [Link]

-

Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. Available from: [Link]

-

Example: (a) Biphenyl in 2D. (b) Simulated energy landscape under... ResearchGate. Available from: [Link]

-

Multi-Component Crystals of 2,2′-Bipyridine with Aliphatic Dicarboxylic Acids: Melting Point-Structure Relations. MDPI. Available from: [Link]

-

Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. National Center for Biotechnology Information. Available from: [Link]

-

Computational design of conformation-biasing mutations to alter protein functions. bioRxiv. Available from: [Link]

-

Computational Modelling of Peptides Containing Non-Standard Amino Acids. ResearchGate. Available from: [Link]

-

NMR Investigation of the Supramolecular Complex Formed by a Phenylboronic Acid-Ferrocene Electroactive Probe and Native or Derivatized β-Cyclodextrin. National Center for Biotechnology Information. Available from: [Link]

-

Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. National Center for Biotechnology Information. Available from: [Link]

-

Biguanide Pharmaceutical Formulations and the Applications of Bile Acid-Based Nano Delivery in Chronic Medical Conditions. MDPI. Available from: [Link]

-

Computational design of conformation-biasing mutations to alter protein functions. PubMed. Available from: [Link]

-

Application of Pharmaceutical QbD for Enhancement of the Solubility and Dissolution of a Class II BCS Drug using Polymeric Surfactants and Crystallization Inhibitors. National Center for Biotechnology Information. Available from: [Link]

-

Conformational Distributions of Phenyl β-D-Glucopyranoside and Gastrodin in Solution by Vibrational Optical Activity and Theoretical Calculations. National Center for Biotechnology Information. Available from: [Link]

-

A Non-coded β2,2-Amino Acid with Isoxazoline Core Able to Stabilize Peptides Folding Through an. AIR Unimi. Available from: [Link]

-

Computational design of conformation-biasing mutations to alter protein functions. bioRxiv. Available from: [Link]

-

Development of β-cyclodextrin/polyvinypyrrolidone-co-poly (2-acrylamide-2-methylpropane sulphonic acid) hybrid nanogels as nano-drug delivery carriers to enhance the solubility of Rosuvastatin: An in vitro and in vivo evaluation. PLOS ONE. Available from: [Link]

-

Application of Neutralization and Freeze-Drying Technique for the Preparation of the Beneficial in Drug Delivery 2-Hydroxypropyl-β-Cyclodextrin Complexes with Bioactive Molecules. PubMed. Available from: [Link]

-

Development of a 2-(2-Hydroxyphenyl)-1H-benzimidazole-Based Fluorescence Sensor Targeting Boronic Acids for Versatile Application in Boron Neutron Capture Therapy. MDPI. Available from: [Link]

-

Molecular conformation of 2,2′-bithiophene determined by gas phase electron diffraction and ab initio calculations. ResearchGate. Available from: [Link]

Sources

- 1. This compound | C16H14O4 | CID 419552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]

- 3. A Brief Introduction to Atropisomerism [unacademy.com]

- 4. Biphenyl derivatives & Atropisomerism | PPTX [slideshare.net]

- 5. Atropisomer - Wikipedia [en.wikipedia.org]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. 2,2′-[Biphenyl-2,2′-diylbis(oxy)]diacetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMR Investigation of the Supramolecular Complex Formed by a Phenylboronic Acid-Ferrocene Electroactive Probe and Native or Derivatized β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Conformational analysis of biphenyls: an upside-down view - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 12. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Application of Neutralization and Freeze-Drying Technique for the Preparation of the Beneficial in Drug Delivery 2-Hydroxypropyl-β-Cyclodextrin Complexes with Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Structural Elucidation of a Key Biphenyl Derivative

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,2'-Biphenyldiacetic Acid

This compound (C₁₆H₁₄O₄, Molar Mass: 270.28 g/mol ) is a bifunctional organic compound featuring a biphenyl core with acetic acid moieties at the 2 and 2' positions.[1] This unique architecture, with its potential for atropisomerism and its utility as a chelating agent or a building block in supramolecular chemistry and materials science, necessitates unambiguous structural characterization. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this analytical process.

This guide provides a comprehensive overview of the spectroscopic data for this compound. It is designed for researchers and drug development professionals, offering not just data, but the underlying principles and field-proven methodologies for its acquisition and interpretation. We will explore the causality behind experimental choices and present the data in a clear, structured format to facilitate its application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can map the connectivity and chemical environment of each atom.

Expertise in Practice: Experimental Protocol for NMR Analysis

The choice of solvent and experimental parameters is critical for acquiring high-quality, interpretable NMR data.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Transfer the solid to a clean, dry 5 mm NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the carboxylic acid and, crucially, its acidic protons are often observable in this solvent, unlike in deuterated chloroform (CDCl₃) where they may exchange too rapidly.

-

Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

-

-

Instrument Setup & Data Acquisition:

-

The spectra should be acquired on a spectrometer operating at a field strength of 300 MHz or higher to ensure adequate signal dispersion, particularly in the aromatic region.[3]

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

For ¹H NMR: Acquire data with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. A standard pulse program is typically used with a relaxation delay of 1-2 seconds.[4]

-

For ¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[5]

-

All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[6]

-

Data Interpretation and Structural Assignment

The molecular symmetry of this compound significantly simplifies its NMR spectra. The two phenyl rings and their corresponding acetic acid side chains are chemically equivalent.

Caption: Molecular structure of this compound with labeling for NMR assignments.

¹H NMR Spectrum Analysis

-

Carboxylic Acid Protons (-COOH): A very broad singlet is expected far downfield, typically > 10 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

-

Aromatic Protons (Ar-H): Due to the symmetry, there are four distinct sets of aromatic protons, each integrating to 2H. They will appear as complex multiplets in the typical aromatic region of 7.0-8.0 ppm. The exact splitting patterns depend on the dihedral angle between the phenyl rings.

-

Methylene Protons (-CH₂-): The four methylene protons are chemically equivalent and are adjacent to an aromatic ring and a carboxylic acid group. They are expected to appear as a sharp singlet, integrating to 4H, typically in the range of 3.5-4.0 ppm.[7]

¹³C NMR Spectrum Analysis

Based on symmetry, eight distinct carbon signals are expected.

-

Carbonyl Carbons (-COOH): These will be the most downfield signals, typically appearing in the 170-185 ppm range.[8]

-

Aromatic Carbons (Ar-C): Six distinct signals are expected. The two carbons directly bonded to the other phenyl ring (C1, C1') and the two carbons bonded to the methylene groups (C2, C2') will be quaternary and thus may have weaker signals. The remaining four signals will correspond to the protonated aromatic carbons. The full range is typically 125-150 ppm.

-

Methylene Carbons (-CH₂-): One signal is expected for the two equivalent methylene carbons, typically in the 35-45 ppm range.

Table 1: Predicted NMR Spectroscopic Data for this compound

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Carboxylic Acid | > 10.0 | br s | 2H | -COOH |

| Aromatic | 7.0 - 8.0 | m | 8H | Ar-H |

| Methylene | ~3.7 | s | 4H | -CH₂- |

| ¹³C NMR | Predicted δ (ppm) | Assignment | ||

| Carbonyl | 170 - 185 | -COOH | ||

| Aromatic Quaternary | 135 - 150 | C1/C1', C2/C2' | ||

| Aromatic CH | 125 - 135 | C3-C6, C3'-C6' | ||

| Methylene | 35 - 45 | -CH₂- |

(br s = broad singlet, s = singlet, m = multiplet)

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[2]

Expertise in Practice: Experimental Protocol for FT-IR Analysis

For a solid sample like this compound, the KBr (potassium bromide) pellet method is a robust and widely used technique.

Step-by-Step Protocol:

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade KBr powder in an agate mortar and pestle. The goal is to create a fine, homogeneous mixture.

-

Transfer the mixture to a pellet-forming die.

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record a background spectrum of the empty sample chamber to subtract atmospheric H₂O and CO₂ signals.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The resulting spectrum is usually plotted as transmittance (%) versus wavenumber (cm⁻¹).

-

Data Interpretation

The IR spectrum of this compound is dominated by the features of the carboxylic acid and the aromatic rings.[1]

-

O-H Stretch: A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[9]

-

C-H Stretch (Aromatic): Sharp, medium-intensity peaks typically appear just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹).

-

C-H Stretch (Aliphatic): Medium-intensity peaks from the -CH₂- groups are expected just below 3000 cm⁻¹ (e.g., 2900-2980 cm⁻¹).

-

C=O Stretch: A very strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid is expected in the range of 1680-1720 cm⁻¹.[9][10]

-

C=C Stretch (Aromatic): Several medium to weak sharp peaks will be present in the 1450-1600 cm⁻¹ region, characteristic of the phenyl rings.

-

C-O Stretch & O-H Bend: Strong bands associated with the C-O stretching and O-H in-plane bending of the carboxylic acid group are found in the 1200-1440 cm⁻¹ region.

Table 2: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2500 - 3300 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |

| ~3050 | Medium | C-H stretch (Aromatic) |

| ~2950 | Medium | C-H stretch (Aliphatic -CH₂-) |

| ~1700 | Strong, Sharp | C=O stretch (Carboxylic acid) |

| 1450 - 1600 | Medium-Weak | C=C stretch (Aromatic ring) |

| 1200 - 1440 | Strong | C-O stretch and O-H bend (Carboxylic acid) |

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] It provides the exact molecular weight and valuable structural information from the fragmentation patterns of the molecule.

Expertise in Practice: Experimental Protocol for ESI-MS

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids, as it typically keeps the molecule intact.[11] Analysis is often performed in negative ion mode to deprotonate the acidic sites.

Caption: General workflow for Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.

Step-by-Step Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Further dilute this stock solution with the mobile phase (e.g., 50:50 methanol:water) to a final concentration in the low µg/mL or ng/mL range. A small amount of a weak base like ammonium hydroxide can be added to promote deprotonation.

-

-

Data Acquisition:

-

The sample is introduced into the ESI source via direct infusion using a syringe pump.

-

Set the mass spectrometer to operate in negative ion mode.

-

Optimize source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable signal.

-

Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 Da).

-

Data Interpretation

The molecular formula is C₁₆H₁₄O₄, with a monoisotopic mass of 270.0892 Da.[1]

-

Molecular Ion Peak: In negative mode ESI-MS, the most prominent peak is expected to be the deprotonated molecule, [M-H]⁻, at an m/z of 269.08.

-

Fragmentation: While ESI is a soft technique, some in-source fragmentation can be induced. Common neutral losses from carboxylic acids include the loss of H₂O (18 Da) and CO₂ (44 Da). A significant fragmentation pathway would be the loss of a carboxymethyl radical followed by deprotonation, or the loss of CO₂ from the parent ion.

Table 3: Predicted Mass Spectrometry Data for this compound (Negative ESI)

| m/z (Da) | Ion Formula | Interpretation |

| 269.08 | [C₁₆H₁₃O₄]⁻ | Molecular Ion [M-H]⁻ |

| 225.09 | [C₁₅H₁₃O₂]⁻ | Loss of CO₂ (44 Da) from the molecular ion |

| 211.07 | [C₁₄H₁₁O₂]⁻ | Loss of the carboxymethyl group (-CH₂COOH) |

Conclusion

The collective application of NMR, IR, and Mass Spectrometry provides a definitive and multi-faceted structural confirmation of this compound. NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key carboxylic acid and aromatic functional groups, and Mass Spectrometry verifies the molecular weight and provides insight into fragmentation pathways. The protocols and data interpretations outlined in this guide serve as a robust framework for researchers requiring rigorous characterization of this and structurally related compounds, ensuring scientific integrity and enabling further progress in drug development and materials science.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 419552, this compound. Available: [Link]

-

The Royal Society of Chemistry (n.d.). 1H NMR spectrum of Compound 32. Available: [Link]

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Available: [Link]

-

NIST (n.d.). [1,1'-Biphenyl]-2,2'-dicarboxylic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available: [Link]

-

The Royal Society of Chemistry (n.d.). “Click” dendrimers as efficient nanoreactors in aqueous solvent. Available: [Link]

-

The Royal Society of Chemistry (2019). Electronic supplementary information. Available: [Link]

-

Chemistry LibreTexts (2023). Interpreting C-13 NMR Spectra. Available: [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available: [Link]

-

Wiley (n.d.). SpectraBase. Available: [Link]

-

Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1162-1167. Available: [Link]

-

Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. PubMed. Available: [Link]

-

Wang, R. et al. (2008). Synthesis, structure and characterization of biphenyl-2,2'-dicarboxylic acid-2-methyl ester. ResearchGate. Available: [Link]

-

Siuzdak, G. (1998). Applications of mass spectrometry in combinatorial chemistry. Biotechnology, 16(12), 1111-1115. Available: [Link]

-

Chemistry LibreTexts (2023). Interpreting C-13 NMR Spectra. Available: [Link]

-

Sitter, B. et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC. Available: [Link]

-

Chemistry LibreTexts (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available: [Link]

-

The Royal Society of Chemistry (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Available: [Link]

-

NC State University Libraries (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Available: [Link]

-

Iwahashi, H. (1998). Enantiomeric separation and detection by high-performance liquid chromatography-mass spectrometry of 2-arylpropionic acids derivatized with benzofurazan fluorescent reagents. PubMed. Available: [Link]

-

Wouters, B. et al. (2024). Comprehensive Two-Dimensional Liquid Chromatography–High-Resolution Mass Spectrometry for Complex Protein Digest Analysis Using Parallel Gradients. PMC. Available: [Link]

-

Wang, Y. et al. (2022). The infrared spectra of homophthalic acid, 2,2'-bipyridine and the complex (1). ResearchGate. Available: [Link]

-

NIST (n.d.). Biphenyl. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available: [Link]

-

Juhasz, P., & Biemann, K. (1994). Mass spectrometric molecular-weight determination of highly acidic compounds of biological significance via their complexes with basic polypeptides. PMC. Available: [Link]

-

NIST (n.d.). 2-Biphenylcarboxylic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available: [Link]

Sources

- 1. This compound | C16H14O4 | CID 419552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. rsc.org [rsc.org]

- 4. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. masspec.scripps.edu [masspec.scripps.edu]

An In-Depth Technical Guide to the Solubility and Stability of 2,2'-Biphenyldiacetic Acid

Introduction

2,2'-Biphenyldiacetic acid is a dicarboxylic acid derivative of biphenyl, a structural motif of interest in medicinal chemistry and materials science. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful application in research and development, especially in the context of drug development where these parameters directly influence bioavailability, formulation, and shelf-life. This guide provides a detailed technical framework for characterizing the solubility and stability of this compound, offering field-proven insights and step-by-step methodologies for researchers, scientists, and drug development professionals. While specific experimental data for this compound is not extensively available in public literature, this document outlines the systematic approach to its determination, grounded in established scientific principles and regulatory expectations.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential before embarking on detailed solubility and stability studies.

| Property | Value/Information | Source |

| Molecular Formula | C₁₆H₁₄O₄ | [1] |

| Molecular Weight | 270.28 g/mol | [1] |

| IUPAC Name | 2-[2-(carboxymethyl)phenyl]phenyl]acetic acid | [1] |

| Structure | A biphenyl core with two acetic acid moieties at the 2 and 2' positions. | [1] |

| pKa | Not experimentally determined in available literature. As a dicarboxylic acid, it will have two pKa values. The first pKa is expected to be in the range of typical carboxylic acids (around 4-5), with the second being slightly higher due to intramolecular interactions. Experimental determination is crucial for understanding pH-dependent solubility. |

Part 1: Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. For a dicarboxylic acid such as this compound, solubility is expected to be highly dependent on the pH of the medium and the polarity of the solvent.

The Causality Behind Solvent Selection

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The presence of two polar carboxylic acid groups suggests some aqueous solubility, particularly at pH values above the pKa where the acid is deprotonated to its more soluble carboxylate salt form. Conversely, the nonpolar biphenyl backbone suggests solubility in organic solvents. A systematic evaluation across a range of solvents with varying polarities is therefore necessary.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. It is a robust method that ensures the solvent is saturated with the solute.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate buffer at various pHs, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide).

-

Ensure a solid excess is visible to confirm saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C to simulate ambient and physiological conditions) using a shaker or rotator for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a suitable syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample to determine the concentration of dissolved this compound.

-

-

Data Reporting:

-

Express the solubility in mg/mL or µg/mL.

-

Caption: Workflow for equilibrium solubility determination.

pH-Solubility Profile

For ionizable compounds like this compound, a pH-solubility profile is critical. This is determined by performing the shake-flask method using a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

Expected Outcome: The solubility is expected to be lowest at low pH (when the molecule is in its neutral, less polar form) and increase significantly as the pH rises above the pKa values, leading to the formation of the more polar and soluble mono- and di-anionic species.

Part 2: Stability Assessment and Forced Degradation Studies

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors. Forced degradation studies are a cornerstone of this assessment, providing insights into potential degradation pathways and helping to develop stability-indicating analytical methods.

Rationale for a Stability-Indicating Method

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Protocol for Developing a Stability-Indicating HPLC Method

Initial Method Development:

-

Column Selection: A reversed-phase C18 column is a good starting point due to the nonpolar biphenyl core of the molecule.

-

Mobile Phase Selection: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid to control pH and improve peak shape) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

-

Detection: A photodiode array (PDA) detector is recommended to assess peak purity and to determine the optimal detection wavelength.

Method Validation (as per ICH Q2(R1) guidelines):

The method should be validated for:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Protocol for Forced Degradation Studies

Forced degradation studies are conducted to intentionally degrade the drug substance to identify likely degradation products and to demonstrate the specificity of the analytical method. A target degradation of 5-20% is generally considered optimal.

Stress Conditions:

-

Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at an elevated temperature (e.g., 60-80 °C) for a defined period.

-

Base Hydrolysis: Treat a solution with 0.1 M NaOH at a similar elevated temperature.

-

Oxidative Degradation: Expose a solution to 3% hydrogen peroxide at room temperature or slightly elevated temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80-100 °C).

-

Photolytic Degradation: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Sample Analysis:

-

Analyze the stressed samples at appropriate time points using the developed HPLC method.

-

Compare the chromatograms of the stressed samples to that of an unstressed control sample.

-

Assess peak purity of the main peak to ensure it is not co-eluting with any degradation products.

-

Calculate the mass balance to account for the degraded material.

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways

Based on the structure of this compound, potential degradation pathways could include:

-

Decarboxylation: Loss of one or both carboxylic acid groups, particularly under thermal stress.

-

Oxidation: Hydroxylation of the biphenyl rings or degradation of the acetic acid side chains.

-

Intramolecular Cyclization: Under certain conditions, dehydration could lead to the formation of a lactone ring.

The identification of major degradation products would require further characterization using techniques such as mass spectrometry (LC-MS).

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By following the outlined protocols, researchers can generate the critical data necessary to support its development for various applications. The emphasis on understanding the "why" behind experimental choices and the implementation of self-validating systems ensures the generation of robust and reliable data, which is fundamental to scientific integrity and successful drug development.

References

-

PubChem. This compound. [Link]

- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 2003.

- ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 2005.

- ICH, Q1B Photostability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 1996.

- Baertschi, S.W., K.M. Alsante, and R.A. Reed, Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd ed. 2011, New York: Informa Healthcare.

- Jornada, D.H., et al., A survey of forced degradation strategies for pharmaceutical drug substances and drug products. Journal of Pharmaceutical and Biomedical Analysis, 2016. 119: p. 36-47.

- Blessy, M., et al., Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2014. 4(3): p. 159-165.

Sources

theoretical and computational studies of 2,2'-Biphenyldiacetic acid

An In-depth Technical Guide to the Theoretical and Computational Analysis of 2,2'-Biphenyldiacetic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive exploration of this compound (BPDA) through the lens of modern theoretical and computational chemistry. The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, primarily due to its unique structural and electronic properties.[1] The rotational flexibility around the central carbon-carbon bond imparts significant conformational diversity, which directly influences molecular recognition and biological activity. This document details the application of computational methods, particularly Density Functional Theory (DFT) and conformational analysis, to elucidate the geometric, energetic, and electronic landscape of BPDA. We present a workflow that bridges theoretical calculations with experimental validation, offering insights into the molecule's stable conformations, vibrational signatures, and electronic reactivity. The methodologies and findings discussed herein serve as a foundational guide for researchers aiming to leverage computational tools for the rational design of novel therapeutics and functional materials based on the BPDA scaffold.

Introduction: The Significance of the Biphenyl Scaffold

The biphenyl structural motif is a cornerstone in the design of biologically active compounds and advanced materials.[2] Its presence in numerous pharmaceuticals underscores its role as a versatile pharmacophore capable of engaging with a wide array of biological targets. The defining characteristic of the biphenyl system is the torsional or dihedral angle between the two phenyl rings. This angle is governed by a delicate balance between two opposing forces: the steric repulsion of the ortho substituents, which favors a twisted conformation, and the π-conjugation across the central C-C bond, which favors a planar arrangement.[3]

In this compound, the presence of acetic acid groups at the ortho positions introduces further complexity and functionality. These groups can influence the conformational equilibrium through intramolecular hydrogen bonding and steric interactions, potentially locking the molecule into a specific, biologically relevant shape. Understanding this conformational landscape is paramount for drug development, as the three-dimensional structure of a molecule dictates its ability to bind to a target receptor.

This guide presents a senior application scientist's perspective on applying a synergistic computational and theoretical workflow to dissect the molecular intricacies of BPDA. We will move beyond a simple recitation of methods to explain the causality behind computational choices, ensuring a robust and self-validating analytical framework.

Molecular Properties and Synthesis Overview